molecular formula C11H15NO2 B14308685 N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine CAS No. 113079-57-5

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14308685
CAS No.: 113079-57-5
M. Wt: 193.24 g/mol
InChI Key: WXEPGFZXDXKPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C11H15NO. It is also known as 4-tert-butylbenzaldehyde oxime. This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a hydroxylamine group through a methylene bridge. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in the study of enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-Butylphenyl)methylidene]hydroxylamine
  • 4-tert-Butylbenzaldehyde oxime
  • N-[(4-tert-Butylphenyl)methylidene]hydroxylamine

Uniqueness

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other similar compounds and allows for specific applications in chemical synthesis and research.

Properties

CAS No.

113079-57-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3

InChI Key

WXEPGFZXDXKPSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.